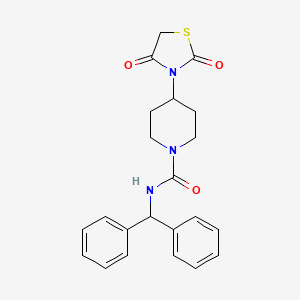

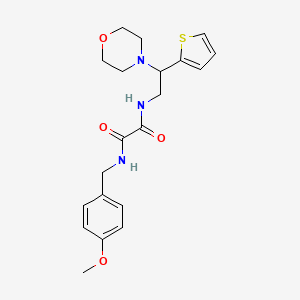

N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazole rings are found in many important drugs, including some anticancer drugs .

Molecular Structure Analysis

The compound contains several functional groups, including a thiazole ring, a fluorophenoxy group, and an amide group. These groups could potentially contribute to the compound’s reactivity and biological activity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the fluorine atom, the thiazole ring, and the amide group .Wissenschaftliche Forschungsanwendungen

GPIIb/IIIa Integrin Antagonists

A study on GPIIb/IIIa integrin antagonists, incorporating trisubstituted beta-amino acid derivatives and substituted benzamidine structures, demonstrates the application of similar molecules in developing potent and orally active fibrinogen receptor antagonists. These compounds have shown promising therapeutic potential, especially for antithrombotic treatment in acute phases, highlighting their significance in cardiovascular research (Hayashi et al., 1998).

Antimicrobial Activities

Another area of application is in the synthesis of thiazoles and their fused derivatives, which have been investigated for their antimicrobial activities. The study on the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one with various reagents to produce compounds with in vitro antimicrobial activity against bacterial and fungal isolates showcases the potential of such molecules in addressing microbial resistance (Wardkhan et al., 2008).

Synthesis and Preliminary Antimicrobial Study

Further research into the synthesis and antimicrobial study of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives underscores the versatility of thiazol-2-yl compounds. These derivatives were designed and synthesized with the hope of finding new activities as antibacterial and antifungal agents, illustrating the ongoing exploration for new therapeutic agents (Ameen & Qasir, 2017).

Fluorine Containing Thiadiazolotriazinones as Antibacterial Agents

The synthesis of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents highlights the incorporation of fluorophenyl groups, known pharmacophores, into biologically active molecules. This research demonstrates the application of such compounds in developing new antibacterial agents, indicating the importance of fluorine in enhancing biological activity (Holla et al., 2003).

Novel Na+/Ca2+ Exchange Inhibitor

Additionally, the investigation of N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide (YM-244769) as a novel potent Na+/Ca2+ exchange (NCX) inhibitor provides insight into the potential neuroprotective applications of similar compounds. This study not only elucidates the pharmacological properties of the compound but also highlights its therapeutic potential as a new neuroprotective drug (Iwamoto & Kita, 2006).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-N-[4-[2-[2-(4-fluorophenoxy)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3S/c23-17-7-9-19(10-8-17)29-13-12-24-21(28)14-18-15-30-22(25-18)26-20(27)11-6-16-4-2-1-3-5-16/h1-11,15H,12-14H2,(H,24,28)(H,25,26,27)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMIGJUGWBMPAZ-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NCCOC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NCCOC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cinnamyl-8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868229.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide](/img/structure/B2868231.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2868234.png)

![5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2868237.png)

![tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride](/img/structure/B2868240.png)

![2-[2-(3-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2868241.png)

![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2868244.png)